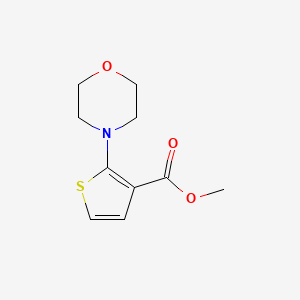

Methyl 2-morpholinothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3S |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

methyl 2-morpholin-4-ylthiophene-3-carboxylate |

InChI |

InChI=1S/C10H13NO3S/c1-13-10(12)8-2-7-15-9(8)11-3-5-14-6-4-11/h2,7H,3-6H2,1H3 |

InChI Key |

LXIUGFKKNRSHHS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Morpholinothiophene 3 Carboxylate

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of methyl 2-morpholinothiophene-3-carboxylate suggests two primary disconnection strategies. The most apparent disconnection is at the C-N bond of the morpholine (B109124) moiety. This leads to two key precursors: morpholine and a methyl 2-halothiophene-3-carboxylate (e.g., where X is Br or Cl). This approach relies on a subsequent cross-coupling reaction to form the target molecule.

An alternative strategy involves disconnecting the thiophene (B33073) ring itself. This leads back to simpler, acyclic precursors that can be assembled through a cyclization reaction. A prominent approach here is the Gewald reaction, which would construct a methyl 2-aminothiophene-3-carboxylate intermediate from a ketone or aldehyde, methyl cyanoacetate (B8463686), and elemental sulfur. nih.govorganic-chemistry.orgthieme-connect.comnih.govthieme-connect.de The resulting 2-aminothiophene could then be further elaborated to introduce the morpholine ring.

Classical Synthetic Approaches to the Thiophene Core

The formation of the thiophene ring is the critical step in the synthesis of the target compound. Several classical methods have been established for the construction of thiophene heterocycles.

Gewald Reaction Derivatives for Thiophene Ring Formation

The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.org In its classic form, it involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, such as a secondary amine like morpholine or piperidine. nih.govthieme-connect.de

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) of the cyanoester to form an α,β-unsaturated nitrile. thieme-connect.de Subsequent addition of sulfur to the activated methylene group, followed by an intramolecular cyclization where the sulfur attacks the cyano group, leads to the formation of the 2-aminothiophene ring after tautomerization. thieme-connect.de

For the synthesis of a precursor to this compound, one would typically employ an appropriate carbonyl compound, methyl cyanoacetate, and elemental sulfur. The use of morpholine as the catalyst can sometimes lead to the direct formation of 2-morpholinothiophenes, although the more common product is the 2-aminothiophene. thieme-connect.de Recent advancements have demonstrated the use of catalytic amounts of piperidinium (B107235) borate (B1201080), which can improve the efficiency and recyclability of the process. thieme-connect.com

Table 1: Examples of Gewald Reaction Conditions

| Carbonyl Compound | Nitrile | Sulfur Source | Base/Catalyst | Solvent | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Elemental Sulfur | Piperidinium Borate (20 mol%) | EtOH/H₂O (9:1) | 95 | thieme-connect.com |

| Acetone | Ethyl Cyanoacetate | Elemental Sulfur | Morpholine | Ethanol (B145695) | 70 | thieme-connect.de |

| Various Ketones | Malononitrile/Ethyl Cyanoacetate | Elemental Sulfur | NaAlO₂ | Ethanol | 26-94 | nih.gov |

| Various Ketones | Malonodinitrile/Ethyl Cyanoacetate | Elemental Sulfur | [bmIm]OH | Ionic Liquid | 35-92 | nih.gov |

Paal-Knorr Synthesis Variants for Heterocyclic Construction

The Paal-Knorr synthesis is another fundamental method for the formation of five-membered heterocycles, including thiophenes. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgorganic-chemistry.org Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orgquora.com

The mechanism is believed to involve the conversion of one or both carbonyl groups into thiocarbonyls, followed by tautomerization to an enethiol. Subsequent intramolecular cyclization and dehydration yield the thiophene ring. quimicaorganica.org While highly effective for producing substituted thiophenes, the Paal-Knorr synthesis is limited by the availability of the requisite 1,4-dicarbonyl precursors. quora.com For the synthesis of a precursor to this compound, a suitably substituted 1,4-dicarbonyl compound would be required, which may itself necessitate a multi-step synthesis.

Hantzsch Thiophene Synthesis Modifications and Related Cyclizations

The Hantzsch synthesis is most famously associated with the production of pyridines and thiazoles. acs.orgnih.govwikipedia.org The classical Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. nih.gov While a direct Hantzsch thiophene synthesis is less common, related cyclization strategies exist. These typically involve the reaction of an α-halocarbonyl compound with a β-mercaptoester or a related sulfur-containing nucleophile. The development of one-pot, multi-component variations of the Hantzsch synthesis has increased its utility and environmental friendliness. nih.gov However, the application of Hantzsch-type reactions to generate the specific substitution pattern of this compound is not as straightforward as the Gewald reaction.

Modern Catalytic Methods for Thiophene Ring Formation and Functionalization

Modern organic synthesis has seen a shift towards catalytic methods, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance. For the synthesis of this compound, catalytic methods are particularly relevant for the crucial C-N bond-forming step.

The Buchwald-Hartwig amination has emerged as a premier method for the formation of aryl-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been successfully applied to a wide range of substrates, including the coupling of morpholine with various aryl chlorides and bromides. researchgate.net The synthesis of the target compound via this method would involve the coupling of morpholine with a methyl 2-halothiophene-3-carboxylate. The choice of ligand (e.g., Xantphos, t-BuXPhos) and base (e.g., Cs₂CO₃, t-BuONa) is critical for achieving high yields. nih.govresearchgate.net

Another, more classical, copper-catalyzed approach is the Ullmann condensation. wikipedia.org This reaction can also be used to form C-N bonds, but it typically requires harsher conditions, such as high temperatures, compared to the palladium-catalyzed methods. wikipedia.org Recent developments have led to milder conditions for Ullmann-type reactions, making them a viable, albeit less common, alternative to the Buchwald-Hartwig amination for the synthesis of N-aryl heterocycles. nih.gov

Strategies for Esterification and Morpholine Annulation in the Compound's Synthesis

Esterification: If the synthetic route proceeds through a thiophene-3-carboxylic acid intermediate, a standard esterification reaction is required. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄, TsOH), is a common and effective method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com Alternatively, other reagents such as phosphorus oxychloride (POCl₃) can be used to facilitate the esterification under mild conditions. derpharmachemica.com

Morpholine Annulation: As discussed in the context of modern catalytic methods, the Buchwald-Hartwig amination is the most prominent strategy for introducing the morpholine moiety. This would typically be performed on a pre-formed methyl 2-halothiophene-3-carboxylate. The reaction conditions need to be carefully optimized to ensure efficient coupling.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides with Morpholine

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Chloride | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 97 | researchgate.net |

| 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | researchgate.net |

| 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 | researchgate.net |

| Phenylbromide | Pd(P(tBu)₃) | NaOtBu | Toluene | 80 | >95 | researchgate.net |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of "this compound" via the Gewald reaction are highly dependent on several key parameters, including the choice of catalyst, solvent, reaction temperature, and reaction time. While specific optimization studies for this exact molecule are not extensively documented, a wealth of research on analogous 2-aminothiophene syntheses provides a clear framework for enhancing its production. The principles derived from these studies are directly applicable to the synthesis of "this compound" from a suitable morpholine-substituted ketone or aldehyde, methyl cyanoacetate, and elemental sulfur.

The choice of catalyst is a critical factor influencing the rate and efficiency of the Gewald reaction. A variety of catalysts, ranging from simple amines to more complex systems, have been explored to improve the synthesis of 2-aminothiophenes. For instance, the use of L-proline as an organocatalyst has been shown to be effective in a three-component Gewald reaction, highlighting the potential for environmentally benign catalytic systems. organic-chemistry.org

In a study on the synthesis of various 2-aminothiophenes, the catalytic activity of different amine borate salts was investigated. The results indicated that piperidinium borate provided excellent yields in a shorter reaction time compared to pyrrolidinium (B1226570) borate and morpholinium borate. This suggests that the nature of the amine salt significantly impacts the reaction outcome.

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| Pyrrolidinium Borate | 30 | 89 |

| Piperidinium Borate | 20 | 96 |

| Morpholinium Borate | 25 | 92 |

Further research has demonstrated the utility of solid-supported catalysts, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, which can offer high yields and the advantage of easy recovery and reusability. organic-chemistry.org The use of nano-ZnO particles as a catalyst under solvent-free conditions has also been reported to produce 2-aminothiophenes in moderate to high yields with excellent selectivity. researchgate.net

The solvent system employed in the Gewald reaction can have a profound impact on reaction rates and product yields. While traditional methods often utilize organic solvents like ethanol or dimethylformamide (DMF), there is a growing trend towards greener alternatives. arkat-usa.org For example, conducting the reaction in water has been shown to be a viable and environmentally friendly option. In one study, a range of 2-aminothiophenes were synthesized in good to excellent yields using a mixture of triethylamine (B128534) and water at room temperature. nih.gov

Another green approach involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, which can lead to high yields of 2-aminothiophenes. nih.gov Furthermore, solvent-free conditions, particularly with the use of ball-milling, have been shown to be highly efficient. The optimization of the rotation speed in a ball mill can dramatically reduce reaction times and increase yields, as illustrated in the table below for a model reaction.

| Rotation Speed (rpm) | Time (min) | Yield (%) |

|---|---|---|

| 250 | 180 | 10 |

| 450 | 180 | 30 |

| 650 | 60 | 90 |

| 750 | 30 | 97 |

Reaction temperature and duration are interdependent parameters that must be optimized to achieve high conversion and minimize the formation of byproducts. Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Gewald reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating. researchgate.net For instance, the synthesis of some 2-aminothiophene derivatives can be achieved in just a few minutes under microwave irradiation.

In conventionally heated reactions, the optimal temperature will depend on the specific reactants and solvent used. For many Gewald reactions, temperatures in the range of 50-80°C are common. arkat-usa.orgresearchgate.net The progress of the reaction should be monitored, for example by thin-layer chromatography, to determine the optimal reaction time.

By carefully selecting and optimizing these reaction parameters, the synthesis of "this compound" can be fine-tuned to achieve high yields and selectivity, making this valuable compound more accessible for further research and application.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Morpholinothiophene 3 Carboxylate

Proposed Reaction Mechanisms for Thiophene (B33073) Ring Formation

The synthesis of the 2-aminothiophene core, of which Methyl 2-morpholinothiophene-3-carboxylate is a derivative, is most prominently achieved through the Gewald reaction. wikipedia.orgarkat-usa.org This multicomponent reaction provides a versatile and efficient route to polysubstituted 2-aminothiophenes from simple acyclic precursors. arkat-usa.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, such as morpholine (B109124). wikipedia.orgtubitak.gov.tr

The proposed mechanism for the Gewald reaction proceeds through a sequence of well-defined steps:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (e.g., a ketone) and the active methylene (B1212753) group of the α-cyanoester (e.g., methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel-Cope product. wikipedia.orgchemrxiv.org

Sulfur Addition: The next phase involves the addition of elemental sulfur to the activated methylene position of the Knoevenagel intermediate. The precise mechanism of this sulfurization step is not fully elucidated but is believed to be base-promoted. arkat-usa.orgresearchgate.net It is postulated that the base activates the elemental sulfur (S₈) ring, facilitating its reaction with the carbanion generated from the intermediate. This leads to the formation of a sulfurated species. arkat-usa.orgchemrxiv.org

Ring Closure: The crucial and final step is the intramolecular cyclization. researchgate.net This is proposed to occur via a nucleophilic attack of the sulfur anion onto the carbon atom of the nitrile group. arkat-usa.orgresearchgate.net This attack forms a five-membered dihydrothiophene ring intermediate.

The use of morpholine as the base catalyst directly incorporates the morpholino group at the 2-position of the thiophene ring, yielding the desired N-substituted product.

Table 1: Key Steps in the Gewald Reaction Mechanism

| Step | Reactants | Intermediate/Product | Mechanistic Description |

| 1 | Ketone/Aldehyde + α-Cyanoester | α,β-Unsaturated Nitrile | Knoevenagel Condensation |

| 2 | α,β-Unsaturated Nitrile + Sulfur | Sulfurated Intermediate | Michael-type addition of sulfur |

| 3 | Sulfurated Intermediate | Dihydrothiophene Intermediate | Intramolecular nucleophilic cyclization |

| 4 | Dihydrothiophene Intermediate | 2-Aminothiophene Product | Tautomerization to aromatic ring |

Stereochemical Aspects and Regioselectivity of Morpholine Ring Introduction

The introduction of the morpholine ring onto the thiophene nucleus in this compound is governed by the regioselectivity inherent to the Gewald reaction mechanism.

Regioselectivity: The sequence of bond formation in the Gewald synthesis dictates a specific arrangement of substituents. The reaction between a ketone, an α-cyanoester, sulfur, and a secondary amine like morpholine consistently yields a 2-amino (or 2-morpholino), 3-carboxy (or ester), 4,5-disubstituted thiophene. The regiochemistry is not a matter of selective substitution on a pre-formed ring but is rather a direct outcome of the constructive mechanism. The initial Knoevenagel condensation establishes the connectivity that places the cyano group (which becomes the 2-amino group) adjacent to the ester group. The subsequent cyclization involving the sulfur atom finalizes the thiophene ring with this fixed regiochemical outcome. Variations in the starting ketone and α-cyanoester allow for diverse substituents at the 4- and 5-positions, but the 2-amino-3-carboxylate pattern is a hallmark of the standard Gewald protocol. researchgate.net

Stereochemical Aspects: The core thiophene ring is an aromatic, planar structure. The morpholine ring exists in a stable chair conformation. As morpholine is a secondary amine, its incorporation does not create a new chiral center at the nitrogen atom. Therefore, for this compound itself, there are no significant stereochemical issues such as enantiomers or diastereomers arising from the introduction of the morpholine ring. The primary stereochemical considerations would only emerge if chiral substituents were present on the thiophene ring at positions 4 or 5, or if the morpholine ring itself were substituted with chiral centers.

Electrophilic and Nucleophilic Substitution Mechanisms on the Thiophene Nucleus

The reactivity of the this compound ring is dictated by the electronic effects of its substituents. The morpholino group at C2 is a strong electron-donating group (activating) via resonance, while the methyl carboxylate group at C3 is an electron-withdrawing group (deactivating) via induction and resonance.

Electrophilic Substitution: Thiophene is known to undergo electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The powerful electron-donating morpholino group at the C2 position strongly activates the thiophene ring towards electrophiles. It directs incoming electrophiles primarily to the vacant C5 position, which is para-like to the morpholino group and benefits from resonance stabilization of the cationic intermediate (the "onium" intermediate or sigma complex). researchgate.net The C4 position is less favored. The mechanism proceeds in two steps:

Addition of the electrophile (E⁺) to the C5 position, forming a resonance-stabilized carbocation intermediate.

Loss of a proton from the C5 position to a base, restoring the aromaticity of the thiophene ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Generally, electron-rich aromatic rings like thiophene are resistant to nucleophilic aromatic substitution. However, the presence of a strong electron-withdrawing group, such as the ester at C3, can make the ring susceptible to SNAr, particularly if a good leaving group is present at an activated position. nih.gov The most common mechanism is the addition-elimination pathway. libretexts.org

Addition: A nucleophile attacks an electron-deficient carbon atom of the thiophene ring (e.g., C2 or C5 if a suitable leaving group and further activating groups are present), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is temporarily lost.

Elimination: The leaving group departs, and the aromaticity of the thiophene ring is regenerated, resulting in the substituted product. libretexts.org

For this compound, a direct SNAr reaction would be difficult without a leaving group. However, the principles would apply to derivatives, for example, a 5-halo-2-morpholinothiophene-3-carboxylate.

Carboxylic Ester Hydrolysis and Transesterification Mechanisms

The methyl ester group of this compound can undergo hydrolysis and transesterification via nucleophilic acyl substitution, which can be catalyzed by either acid or base.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves (1) protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, (2) nucleophilic attack by water to form a tetrahedral intermediate, (3) proton transfer from the attacking water molecule to the methoxy (B1213986) group, and (4) elimination of methanol (B129727) to yield the protonated carboxylic acid, which then deprotonates.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. The mechanism involves (1) nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, and (2) elimination of the methoxide ion, which is a strong base and immediately deprotonates the newly formed carboxylic acid to drive the reaction to completion. An acidic workup is required to protonate the resulting carboxylate salt.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule (R'-OH) acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: This mechanism involves a nucleophilic alkoxide ion (R'-O⁻) attacking the carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of the methoxide ion. This is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Kinetic Studies and Transition State Analysis of Key Transformations

Kinetic Studies: Kinetic studies on reactions involving thiophene derivatives, such as direct C-H arylation, have been performed to elucidate mechanisms. acs.org These studies often involve measuring reaction rates under varying concentrations of reactants and catalysts. A key tool is the Kinetic Isotope Effect (KIE), where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium) to determine if that atom is involved in a bond-breaking or bond-forming event in the rate-determining step. acs.org For instance, a significant primary KIE (kH/kD > 2) would suggest C-H bond cleavage is rate-limiting.

Transition State Analysis: Computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing transition states. chemrxiv.orgnih.gov These studies can map the entire reaction coordinate, calculating the Gibbs free energy of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers (ΔG‡), which are directly related to reaction rates. For example, DFT studies on the Gewald reaction have calculated the activation barriers for the cyclization and tautomerization steps, identifying the aromatization as the irreversible, thermodynamically favorable step. chemrxiv.org Similarly, computational analysis of SNAr reactions on thiophenes has been used to compare the energy profiles of different pathways and predict reactivity. nih.gov

Table 2: Illustrative Kinetic Data from a Study on β-Arylation of Benzo[b]thiophene (An Analogous Heterocycle) acs.org

| Parameter | Value | Interpretation |

| ¹³C KIE (C2) | 1.014 ± 0.002 | C2 is involved in the rate-determining step |

| ¹³C KIE (C3) | 1.016 ± 0.002 | C3 is involved in the rate-determining step |

| ²H KIE (C2) | 1.01 ± 0.02 | No significant C-H bond cleavage at C2 in RDS |

| ²H KIE (C3) | 0.86 ± 0.02 (Inverse) | Change in hybridization at C3 in the RDS |

This table serves as an example of the type of data generated in mechanistic studies of thiophene derivatives.

Table 3: Calculated Activation Barriers (ΔG‡) for a Proposed SNAr Reaction on a Substituted Thiophene nih.gov

| Reaction Step | Pathway | ΔG‡ (kcal/mol) |

| Nucleophilic Addition | Addition of Pyrrolidine | 19.0 |

| Proton Transfer/Elimination | Uncatalyzed | 47.3 |

| Proton Transfer/Elimination | Amine-Catalyzed | 23.5 |

This table is illustrative of data from computational studies on related thiophene systems.

Derivatization and Structural Modification Strategies for Methyl 2 Morpholinothiophene 3 Carboxylate

Transformations at the Carboxylic Ester Functionality

The ester group at the 3-position of the thiophene (B33073) ring is a prime site for a variety of chemical transformations, offering pathways to a diverse range of derivatives.

Reductions to Alcohols and Subsequent Oxidations

The reduction of the methyl ester to a primary alcohol, (2-morpholinothiophen-3-yl)methanol, can be achieved using standard reducing agents. The choice of reagent is crucial to avoid undesired side reactions on the thiophene or morpholine (B109124) rings.

Reduction Reactions:

| Reagent | Conditions | Expected Product | Notes |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF, 0 °C to r.t. | (2-morpholinothiophen-3-yl)methanol | A powerful reducing agent, likely effective but may require careful control to prevent over-reduction or side reactions. |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695), r.t. | (2-morpholinothiophen-3-yl)methanol | A milder reducing agent, generally selective for esters in the presence of other functional groups. |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C | 2-morpholinothiophene-3-carbaldehyde | Can selectively reduce esters to aldehydes at low temperatures. |

Subsequent oxidation of the resulting primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidant used.

Oxidation Reactions:

| Reagent | Conditions | Expected Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, r.t. | 2-morpholinothiophene-3-carbaldehyde |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, r.t. | 2-morpholinothiophene-3-carbaldehyde |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C to r.t. | 2-morpholinothiophene-3-carboxylic acid |

Amidation Reactions and Formation of Related Carboxamides

The conversion of the methyl ester to a carboxamide is a common and important transformation. This can be achieved through direct aminolysis or via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis often requires high temperatures and pressures, while catalyzed methods are generally preferred. A variety of amines can be used to generate a library of N-substituted 2-morpholinothiophene-3-carboxamides.

Amidation Methods:

| Method | Reagents | Expected Product |

| Direct Aminolysis | Amine (R-NH₂), Heat | 2-morpholinothiophene-3-carboxamide |

| Two-Step (Hydrolysis & Coupling) | 1. NaOH or LiOH (hydrolysis) 2. Amine, Coupling agent (e.g., HBTU, HATU) | 2-morpholinothiophene-3-carboxamide |

Studies on the synthesis of various 3-carboxamide derivatives of other heterocyclic systems have shown this to be a versatile route for creating compounds with diverse biological activities. nih.govnih.gov

Conversion to Aldehydes and Ketones

As mentioned, the ester can be partially reduced to an aldehyde using reagents like DIBAL-H at low temperatures. The synthesis of ketones would typically involve the conversion of the ester to a more reactive intermediate, such as a Weinreb amide, followed by reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent).

Functionalization of the Morpholine Ring System

The morpholine ring offers opportunities for modification, primarily at the nitrogen atom.

N-Alkylation, Acylation, and Sulfonylation Reactions

The nitrogen atom of the morpholine ring is nucleophilic and can readily undergo reactions with various electrophiles.

N-Functionalization Reactions:

| Reaction Type | Reagent | Conditions | Expected Product |

| N-Alkylation | Alkyl halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | Methyl 2-(4-alkylmorpholin-4-yl)thiophene-3-carboxylate |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | Methyl 2-(4-acylmorpholin-4-yl)thiophene-3-carboxylate |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | Methyl 2-(4-sulfonylmorpholin-4-yl)thiophene-3-carboxylate |

These reactions would introduce a wide range of substituents onto the morpholine nitrogen, allowing for the fine-tuning of the molecule's properties.

Ring-Opening Reactions and Skeletal Rearrangement Studies

The morpholine ring is generally stable; however, under specific conditions, ring-opening reactions can be induced. For instance, visible light-promoted oxidative ring-opening of morpholine derivatives has been reported, leading to C-C bond cleavage. google.com Such a transformation on Methyl 2-morpholinothiophene-3-carboxylate would lead to significant structural modification.

Skeletal rearrangements of the thiophene ring itself are also a possibility, although often requiring harsh conditions or specific catalytic systems. Thiophene ring-opening reactions have been observed in related systems, particularly when activated by strongly electron-withdrawing groups, leading to the formation of acyclic sulfur-containing compounds. researchgate.net For example, the reaction of a 2-(N-morpholinyl) substituted thieno[3,2-e] google.comresearchgate.netthiazin-4-one with thiohydrazides resulted in a thiophene ring-opening process. researchgate.net While not directly applicable to the parent compound, this suggests that under the right conditions, the thiophene ring in this compound could be susceptible to cleavage.

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich nature of the thiophene ring, further activated by the C2-morpholino substituent, predisposes it to electrophilic aromatic substitution reactions. The directing effects of the substituents are paramount in determining the position of substitution. The lone pair of electrons on the nitrogen atom of the morpholino group strongly activates the C5 position for electrophilic attack. Conversely, the electron-withdrawing methyl carboxylate group at C3 deactivates the adjacent C4 position. Therefore, electrophilic substitution is anticipated to occur predominantly at the C5 position.

Halogenation Studies and Regioselective Introduction of Halides

The introduction of a halogen atom onto the thiophene ring is a critical step for subsequent cross-coupling reactions. Based on the electronic properties of this compound, halogenation is expected to be highly regioselective.

Studies on analogous 2-aminothiophene systems demonstrate that halogenation occurs preferentially at the C5 position. For instance, chlorination of 2-aminothiophenes can be achieved using reagents like N-chlorosuccinimide (NCS). In a related context, biocatalytic halogenation of 2-aminothiazoles using vanadium-dependent haloperoxidases has been shown to selectively functionalize the electron-rich C5 position, a strategy that could potentially be adapted for thiophene substrates. nih.gov

The expected halogenation reaction for this compound is depicted below:

Table 1: Predicted Halogenation of this compound

| Electrophile | Reagent Example | Predicted Major Product |

| Cl+ | N-Chlorosuccinimide (NCS) | Methyl 5-chloro-2-morpholinothiophene-3-carboxylate |

| Br+ | N-Bromosuccinimide (NBS) | Methyl 5-bromo-2-morpholinothiophene-3-carboxylate |

| I+ | N-Iodosuccinimide (NIS) | Methyl 5-iodo-2-morpholinothiophene-3-carboxylate |

The resulting 5-halo-2-morpholinothiophene-3-carboxylates would serve as key intermediates for the cross-coupling reactions discussed in the subsequent sections.

Nitration and Sulfonation Reactions on the Thiophene Moiety

Nitration of thiophenes is a well-established electrophilic substitution reaction. semanticscholar.org However, the conditions must be carefully controlled to avoid oxidation and polysubstitution, especially in highly activated systems. stackexchange.com For thiophene itself, nitrating agents like nitric acid in acetic anhydride or copper nitrate (B79036) are effective. semanticscholar.orgstackexchange.com Given the activating effect of the morpholino group, milder nitrating conditions would be necessary for this compound to achieve selective mononitration at the C5 position. The use of reagents like tetramethylammonium (B1211777) nitrate in triflic anhydride could be a viable approach. semanticscholar.org

Sulfonation of thiophenes can also be achieved, typically using sulfur trioxide complexes. Similar to nitration, the reaction is expected to occur at the C5 position. The resulting sulfonic acid derivative could be further functionalized or used to modify the physicochemical properties of the parent molecule.

Cross-Coupling Reactions at the Thiophene Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, these reactions would typically be performed on a halogenated derivative, most likely the 5-halo-substituted compound, to introduce a wide array of functional groups.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is one of the most versatile cross-coupling methods. libretexts.org A 5-halo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids or their esters to generate biaryl and heteroaryl-substituted thiophenes. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling on a Model 5-Bromo-2-aminothiophene Derivative

| Aryl Boronic Acid | Catalyst System (Example) | Base (Example) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl-substituted thiophene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-(4-Methoxyphenyl)-substituted thiophene |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 5-(Pyridin-3-yl)-substituted thiophene |

Note: This table is illustrative and based on general Suzuki-Miyaura reaction conditions. Specific conditions would need to be optimized for the exact substrate.

Heck and Sonogashira Reactions for Carbon-Carbon Bond Formation

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A 5-halo-methyl 2-morpholinothiophene-3-carboxylate could react with various alkenes, such as acrylates or styrenes, to introduce vinyl groups at the C5 position. youtube.com These reactions are typically carried out in the presence of a palladium catalyst and a base. libretexts.org

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, would allow for the introduction of alkynyl moieties at the C5 position of the halogenated thiophene core. libretexts.org

Table 3: Illustrative Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Heck | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃, Et₃N | 5-(2-Ethoxycarbonylvinyl)thiophene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI, Et₃N | 5-(Phenylethynyl)thiophene |

Note: This table provides examples of potential transformations. The choice of catalyst, ligand, and base is crucial for reaction success and would require experimental optimization.

Stille Coupling and Negishi Coupling for Diverse Functionalization

The Stille reaction involves the coupling of an organic halide with an organotin compound. wikipedia.org It is known for its tolerance of a wide range of functional groups. uwindsor.ca A 5-halo-thiophene derivative could be coupled with various organostannanes (e.g., arylstannanes, vinylstannanes) to introduce diverse substituents. A key drawback of this method is the toxicity of the tin reagents. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.org This reaction is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents. This method offers a powerful alternative for introducing alkyl, aryl, and vinyl groups.

Table 4: Conceptual Stille and Negishi Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst System (Example) | Product Type |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | 5-Phenylthiophene |

| Negishi | Phenylzinc chloride | Pd(OAc)₂ / XPhos | 5-Phenylthiophene |

Note: This table illustrates the potential application of these coupling reactions. The specific conditions would be highly dependent on the substrates involved.

Stereoselective Derivatization Approaches to Chiral Analogs

The synthesis of chiral analogs of this compound can be approached through several strategic pathways, primarily focusing on the introduction of stereocenters on the morpholine ring, the thiophene core, or through modifications of the carboxylate group. These methods often employ asymmetric synthesis techniques, including the use of chiral catalysts, auxiliaries, or starting materials from the chiral pool.

Asymmetric Functionalization of the Morpholine Ring:

One of the most direct methods to introduce chirality is through the asymmetric modification of the morpholine moiety. This can be achieved by targeting the C-2, C-3, C-5, or C-6 positions of the morpholine ring.

Asymmetric Hydrogenation of Unsaturated Precursors: A common and powerful strategy involves the synthesis of an unsaturated analog of this compound, followed by asymmetric hydrogenation. For instance, a dehydromorpholine precursor could be subjected to hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. This method has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). rsc.orgrsc.org

Table 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

| Entry | Chiral Ligand | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (R)-BINAP | MeOH | 50 | 25 | 95 | 92 |

| 2 | (S,S)-Et-DuPhos | EtOH | 40 | 30 | 98 | 97 |

Synthesis from Chiral Amino Alcohols: Enantiomerically pure morpholine rings can be constructed from readily available chiral amino alcohols. nih.gov This "chiral pool" approach ensures that the stereochemistry is set from the beginning of the synthesis. For example, a chiral amino alcohol can be reacted with a suitable thiophene precursor to build the final chiral molecule. This strategy has been used to create cis-3,5-disubstituted morpholines. nih.gov

Electrophile-Induced Cyclization: Chiral morpholines can also be synthesized via electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info This method allows for the diastereoselective formation of substituted morpholines.

Stereoselective Functionalization of the Thiophene Ring:

Introducing chirality directly onto the thiophene ring presents a different set of challenges and opportunities.

Chiral Ligand-Directed C-H Functionalization: Recent advances in catalysis have enabled the enantioselective C-H functionalization of heterocycles. A palladium-catalyzed reaction using a chiral mono-protected amino acid (MPAA) ligand could potentially be used to arylate or vinylate the thiophene ring at the C-4 or C-5 position with high enantioselectivity. researchgate.net

Table 2: Proposed Enantioselective C-H Arylation of the Thiophene Ring

| Entry | Chiral Ligand | Arylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | MPAA-1 | 4-Bromotoluene | Pd(OAc)₂/Ag₂CO₃ | 75 | 90 |

Derivatization via the Carboxylate Group:

The ester functionality provides a handle for introducing chirality through the use of chiral auxiliaries or through stereoselective reactions.

Use of Chiral Auxiliaries: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a chiral auxiliary. This auxiliary can direct subsequent diastereoselective reactions, such as alkylation or aldol (B89426) condensation, at a position alpha to the newly formed amide bond. After the desired stereocenter is created, the auxiliary can be cleaved to reveal the chiral carboxylic acid derivative.

Enantioselective Conjugate Addition: The carboxylic acid derivative can participate in enantioselective conjugate additions. For example, a chiral lithium amide can be used as a traceless auxiliary to direct the Michael addition of the carboxylate to an α,β-unsaturated ester. acs.org

Chiral Resolution:

For cases where a racemic mixture of a derivatized this compound is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This can be achieved by:

Formation of Diastereomeric Salts: Reacting the racemic compound (if it contains a basic or acidic center) with a chiral resolving agent, such as tartaric acid or a chiral amine, to form diastereomeric salts that can be separated by crystallization. wikipedia.org

Chiral Chromatography: Using high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate the enantiomers. researchgate.net

These stereoselective derivatization strategies provide a versatile toolbox for accessing a wide range of chiral analogs of this compound, enabling the exploration of their unique properties and potential applications.

Advanced Spectroscopic Methodologies for the Structural Elucidation of Methyl 2 Morpholinothiophene 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for elucidating the precise molecular structure of Methyl 2-morpholinothiophene-3-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR (¹H, ¹³C) Spectral Analysis Methodologies

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments. The morpholine (B109124) ring protons typically appear as two multiplets in the range of 3.0-4.0 ppm. The protons on the carbons adjacent to the oxygen atom are expected to be downfield compared to those adjacent to the nitrogen. The methyl ester protons will present as a sharp singlet around 3.8 ppm. The two protons on the thiophene (B33073) ring are expected to appear as distinct doublets in the aromatic region, with their exact chemical shifts influenced by the electron-donating morpholino group and the electron-withdrawing carboxylate group.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing around 165 ppm. The carbons of the thiophene ring are expected in the 100-160 ppm range. The morpholine carbons will resonate in the 45-70 ppm region, while the methyl ester carbon will be observed around 52 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H4 | ~6.5-7.0 (d) | ~110-120 |

| Thiophene-H5 | ~7.2-7.7 (d) | ~125-135 |

| Morpholine-CH₂N | ~3.0-3.4 (m) | ~48-52 |

| Morpholine-CH₂O | ~3.6-4.0 (m) | ~65-69 |

| OCH₃ | ~3.8 (s) | ~51-53 |

| Thiophene-C2 | - | ~155-165 |

| Thiophene-C3 | - | ~105-115 |

| C=O | - | ~163-167 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Connectivity and Proximity Assessment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. chemicalbook.comrsc.orgnist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the two thiophene protons, confirming their adjacency. It would also show correlations between the protons within each methylene (B1212753) group of the morpholine ring and potentially between the adjacent methylene groups. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov This technique is instrumental in definitively assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the thiophene proton signals would correlate to their corresponding thiophene carbon signals. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for connecting different parts of the molecule. nist.gov Key HMBC correlations for this molecule would include the correlation from the methyl ester protons to the carbonyl carbon and the thiophene C3 carbon. Also, the morpholine protons would show correlations to the thiophene C2 carbon, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could reveal through-space interactions between the morpholine protons and the thiophene ring protons, providing insights into the preferred orientation of the morpholino substituent. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the parent ion. This is a critical step in confirming the identity of a newly synthesized compound like this compound. The high resolution distinguishes between ions of the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation patterns.

For this compound, key fragmentation pathways are expected to include:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters.

Loss of the entire ester group (-COOCH₃): Cleavage of the bond between the thiophene ring and the carbonyl group.

Fragmentation of the morpholine ring: This can occur through various ring-opening mechanisms, leading to characteristic neutral losses.

Cleavage of the C-N bond: Dissociation of the morpholine ring from the thiophene ring.

Predicted Key Fragments in the Mass Spectrum of this compound:

| Fragment | Description |

| [M - CH₃O]⁺ | Loss of the methoxy radical from the ester. |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| [M - C₄H₈NO]⁺ | Cleavage of the morpholine group. |

| [C₄H₈NO]⁺ | The morpholinium cation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

IR Spectroscopy: The infrared spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong carbonyl (C=O) stretching vibration from the ester group will be prominent around 1700-1720 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the morpholine ring will appear in the 1000-1300 cm⁻¹ region. The C-N stretching of the tertiary amine in the morpholine will be observed in the 1180-1280 cm⁻¹ range. Vibrations associated with the thiophene ring (C=C and C-S stretching) will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in Raman spectra. For this molecule, the symmetric stretching of the thiophene ring would be a prominent feature.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1700 - 1720 |

| Ester C-O | Stretch | 1200 - 1300 |

| Morpholine C-O | Stretch | 1070 - 1150 |

| Morpholine C-N | Stretch | 1180 - 1280 |

| Thiophene C=C | Stretch | ~1400-1550 |

| Thiophene C-S | Stretch | ~600-700 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for obtaining the precise three-dimensional coordinates of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

In a hypothetical crystallographic study of this compound, single crystals would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are derived. youtube.com

Key structural features to be determined would include:

Planarity of the thiophene ring: The degree of planarity of the thiophene core is a critical parameter.

Conformation of the morpholine ring: The morpholine ring typically adopts a chair conformation. sciencepublishinggroup.com The orientation of this ring relative to the thiophene plane would be of significant interest, defined by specific torsion angles.

Orientation of the methyl carboxylate group: The spatial arrangement of the ester group relative to the thiophene ring.

Intermolecular interactions: The crystal packing would likely be stabilized by a network of weak intermolecular forces such as C—H⋯O hydrogen bonds and potentially π–π stacking interactions involving the thiophene rings. nih.govnih.gov

Illustrative Crystallographic Data for Related Compounds:

To demonstrate the type of data obtained from an X-ray crystallographic analysis, the following tables present information for related thiophene and morpholine structures.

Table 1: Crystal Data and Structure Refinement for 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate nih.gov

| Parameter | Value |

| Empirical Formula | C₂₃H₁₆O₂S |

| Formula Weight | 356.42 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.020 (9) |

| b (Å) | 7.576 (6) |

| c (Å) | 18.521 (14) |

| Volume (ų) | 1687 (2) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This interactive table provides a summary of the unit cell parameters for a related thiophene derivative.

Table 2: Crystal Data for 2-[Methylthio(morpholino)methylene]malononitrile sciencepublishinggroup.com

| Parameter | Value |

| Empirical Formula | C₉H₁₁N₃OS |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

This table illustrates the crystallographic system and space group for a compound containing a morpholine ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

For derivatives of this compound that are chiral, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a critical tool for assigning the absolute configuration of stereocenters. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govacs.org

The introduction of a chiral center, for instance, by using a chiral amine to synthesize a derivative or by introducing a stereogenic center on a substituent, would render the molecule optically active. The resulting ECD spectrum would be a unique fingerprint of that specific stereoisomer.

The ECD spectrum of a chiral derivative of this compound would be influenced by:

The nature of the chromophores: The thiophene ring and the carboxylate group are the primary chromophores that would give rise to ECD signals.

The stereochemistry of the chiral center(s): The spatial arrangement of substituents around the stereocenter dictates the sign and intensity of the Cotton effects in the ECD spectrum.

In practice, the experimental ECD spectrum is often compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration.

While no specific ECD data for chiral derivatives of this compound are available, studies on other chiral thiophene-based molecules have demonstrated the power of this technique. For example, the expression of chirality in linked poly(thiophene)s has been shown to result in strong circular dichroism signals, which are sensitive to molecular irregularity and supramolecular organization. nih.govtandfonline.com These studies highlight how even subtle structural changes can lead to significant variations in the chiroptical properties of thiophene-containing systems. researchgate.netrsc.org

Computational and Theoretical Studies on Methyl 2 Morpholinothiophene 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and energetics of molecules. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For Methyl 2-morpholinothiophene-3-carboxylate, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. dntb.gov.ua By finding the minimum on the potential energy surface, the optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

These calculations can also yield important energetic information. The total electronic energy of the molecule is a primary output, from which other thermodynamic properties can be derived. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -1250.45 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Note: These values are illustrative and would be obtained from a DFT calculation, for instance, at the B3LYP/6-31G(d) level of theory.

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for electronic properties and are often used as benchmarks. For this compound, ab initio calculations could be used to refine the understanding of its electronic structure and to predict various spectroscopic properties with high accuracy.

Conformational Analysis and Energy Landscapes of the Compound

The flexibility of the morpholine (B109124) ring and the rotation around the single bonds connecting it to the thiophene (B33073) ring and the ester group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. mdpi.com

Computational methods can systematically explore the PES by rotating specific dihedral angles and calculating the energy at each point. This process identifies the low-energy conformers (local minima) and the transition states that connect them. The results of such a study provide a detailed energy landscape, revealing the relative populations of different conformers at a given temperature and the energy barriers to their interconversion.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45° | 0.00 |

| 2 | -45° | 0.25 |

| 3 | 180° | 2.50 |

Note: The dihedral angle and relative energies are hypothetical examples to illustrate the outcome of a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. researchgate.netmdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, using a force field to describe the interatomic forces.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide would reveal how the molecule moves, vibrates, and rotates. It would also show how the molecule interacts with the surrounding solvent molecules, for example, through the formation of hydrogen bonds. Such simulations are valuable for understanding the solvation process and the molecule's behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts has become a standard application of quantum chemical calculations, particularly DFT. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. Comparing these predicted shifts with experimental data can help in the structural elucidation and assignment of complex spectra. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies is another important application. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. This information is highly useful for assigning the peaks in experimental IR and Raman spectra.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Thiophene-H | 7.2 | 7.1 |

| Morpholine-H (axial) | 3.6 | 3.5 |

| Morpholine-H (equatorial) | 3.8 | 3.7 |

| Methyl-H | 3.9 | 3.8 |

Note: These are illustrative values. The accuracy of predicted NMR shifts depends on the level of theory and basis set used.

Theoretical Insights into Reactivity, Selectivity, and Reaction Pathways

Theoretical calculations can provide significant insights into the chemical reactivity of this compound.

Reactivity and Selectivity: Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack. researchgate.net Frontier molecular orbital theory can also be used to predict the reactivity and selectivity in various reactions. mdpi.com For instance, the shape and energy of the HOMO and LUMO can indicate the preferred sites for interaction with other reagents.

Reaction Pathways: Computational methods can be used to model the entire course of a chemical reaction. By locating the transition state structure and calculating the activation energy, the feasibility and kinetics of a proposed reaction mechanism can be assessed. This is particularly useful for understanding reaction mechanisms and for designing new synthetic routes.

Advanced Organic Transformations and Theoretical Synthetic Applications of Methyl 2 Morpholinothiophene 3 Carboxylate

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The structure of Methyl 2-morpholinothiophene-3-carboxylate makes it an ideal precursor for the synthesis of complex fused heterocyclic systems. The 2-amino group (in this case, the secondary amine within the morpholine (B109124) ring) and the adjacent ester functionality are perfectly positioned for cyclization reactions to form condensed pyrimidine (B1678525) rings. This reactivity is a cornerstone of the chemistry of 2-aminothiophene-3-carboxylates, which are widely used to prepare thieno[2,3-d]pyrimidines. nih.govsigmaaldrich.com

Thieno[2,3-d]pyrimidines are a class of compounds with significant pharmacological interest, exhibiting a wide range of biological activities, including anticancer properties. nih.govnih.gov The synthesis typically involves the reaction of the 2-aminothiophene with a one-carbon synthon, such as formamide (B127407) or orthoesters, to construct the pyrimidine ring. sigmaaldrich.com For this compound, this would lead to the formation of a 4-morpholinothieno[2,3-d]pyrimidin-4(3H)-one derivative. The presence of the morpholino group can confer desirable physicochemical properties, such as improved solubility and metabolic stability, which is a known strategy in drug design. nih.gov

Table 1: Key Reactions of the 2-Aminothiophene-3-carboxylate Scaffold

| Reaction Type | Reagents | Product Class |

| Cyclocondensation | Formamide, Urea, or Isocyanates | Thieno[2,3-d]pyrimidines |

| Paal-Knorr Reaction | Hexane-2,5-dione | Pyrrole-substituted thiophenes sigmaaldrich.com |

| Acylation | Acyl chlorides | N-acylated thiophenes |

| Diazotization/Coupling | NaNO₂, H⁺ then coupling agent | Azo dyes |

The reactivity of the thiophene (B33073) ring itself also allows for further functionalization. As an electron-rich aromatic system, it can undergo electrophilic substitution reactions, although the positions are directed by the existing substituents. The ester group is deactivating, while the morpholino group is strongly activating, directing incoming electrophiles to the C5 position. This allows for the introduction of a variety of substituents, further expanding the molecular diversity that can be generated from this starting material.

Exploration in Ligand Design for Coordination Chemistry

The heteroatoms present in this compound—specifically the nitrogen and oxygen atoms of the morpholine ring, the sulfur atom of the thiophene ring, and the oxygen atoms of the carboxylate group—make it a potential multidentate ligand for coordination with metal ions. The combination of a soft sulfur donor with hard nitrogen and oxygen donors creates a potentially hemilabile ligand system, which could be of interest in catalysis and materials science.

While specific studies on the coordination complexes of this compound are not prevalent, the coordination chemistry of related thiophene-carboxylate and morpholine-containing ligands is known. For instance, crown ethers containing triazole and thiaza moieties demonstrate the ability to form stable complexes. mdpi.com The crystal structure of the related Methyl 3-aminothiophene-2-carboxylate reveals that the amino and carboxyl groups can participate in various intermolecular interactions, including hydrogen bonding, which is a key aspect of ligand-metal binding. mdpi.com The geometry of the molecule, with the morpholino and ester groups held in a specific orientation by the thiophene ring, could allow for the formation of stable chelate rings with metal centers. The specific coordination mode would depend on the metal ion's size, charge, and electronic preferences.

Theoretical Potential in Materials Science Applications (e.g., monomers for advanced polymers)

Thiophene-based polymers are a major class of conducting polymers with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of polythiophenes can be tuned by the introduction of substituents on the thiophene ring. The ester group in this compound is electron-withdrawing, which can influence the polymer's band gap. researchgate.net

This molecule could theoretically serve as a monomer for polymerization through several routes. One possibility is the oxidative polymerization at the C5 position, which is activated by the morpholino group. Alternatively, the molecule could be functionalized with polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, to allow for its incorporation into polymers via other polymerization techniques. The presence of the morpholino and ester groups would impart specific properties to the resulting polymer, such as improved solubility and processability, and potentially allow for post-polymerization modification. The amphiphilic nature that could be imparted by further modification could lead to self-assembling polymer systems in aqueous media. rsc.orgnih.gov

Role in Catalyst Development and Support Chemistry Methodologies

The potential of this compound in catalyst development lies in its ability to act as a ligand for transition metals. A metal complex incorporating this ligand could function as a homogeneous catalyst. The hemilabile nature of the ligand, with its combination of hard and soft donors, could be advantageous in catalytic cycles, where the dissociation of one donor atom can open up a coordination site for substrate binding.

Furthermore, the molecule could be immobilized on a solid support to create a heterogeneous catalyst. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be anchored to a support material functionalized with amine or alcohol groups. The resulting supported ligand could then be used to chelate metal ions, creating a recyclable catalyst. While specific applications of this compound in this area have not been detailed, the principles are well-established in the field of catalyst design.

Investigations in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, ordered structures. This compound possesses several features that make it an interesting candidate for supramolecular assembly. The planar thiophene ring can participate in π-π stacking interactions with other aromatic systems. The morpholine and carboxylate groups are capable of acting as hydrogen bond donors and acceptors.

Amphiphilic molecules, which have both hydrophobic and hydrophilic parts, can self-assemble in solution to form micelles, vesicles, and other nanostructures. researchgate.netmdpi.comrsc.org By modifying this compound, for example, by attaching a long alkyl chain, it could be converted into an amphiphilic molecule. Such a molecule would be expected to self-assemble in aqueous solution, with the hydrophobic alkyl chains forming the core of the aggregate and the polar morpholino and carboxylate groups exposed to the water. rsc.orgnih.gov These self-assembled structures could potentially be used as nanocarriers for drug delivery or as templates for the synthesis of nanomaterials. The crystal structure of the related Methyl 3-aminothiophene-2-carboxylate shows extensive hydrogen bonding networks, indicating a predisposition for ordered self-assembly in the solid state. mdpi.com

Future Directions and Emerging Research Avenues for Methyl 2 Morpholinothiophene 3 Carboxylate

Development of Green Chemistry Approaches for its Synthesis

The primary route for synthesizing 2-aminothiophenes, the structural class to which Methyl 2-morpholinothiophene-3-carboxylate belongs, is the Gewald multicomponent reaction. arkat-usa.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur, often using a base like morpholine (B109124) in a polar solvent. arkat-usa.org Future research is increasingly focused on aligning this synthesis with the principles of green chemistry to minimize environmental impact and enhance efficiency. nih.gov

Key green methodologies being explored for analogous 2-aminothiophene syntheses include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction. wikipedia.org This technique offers a clear path to a more energy-efficient synthesis of the target compound.

Aqueous Media: Moving away from traditional polar organic solvents like DMF or alcohols, researchers have successfully conducted Gewald-type reactions in water. nih.govresearchgate.net The use of water as a solvent, sometimes coupled with ultrasound activation, represents a significant advancement in creating a more environmentally benign process. researchgate.net

Alternative Catalysis: Research into heterogeneous and reusable catalysts, such as ZnO/nanoclinoptilolite or MgO–CeO2 nanocomposites, provides an avenue to replace soluble bases, simplifying product purification and reducing waste. nih.gov For the synthesis of this compound, where morpholine is a reactant, the focus would be on minimizing or replacing other catalytic additives.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Gewald Reactions

| Parameter | Conventional Approach | Green Chemistry Approach | Potential Advantage |

|---|---|---|---|

| Solvent | DMF, Ethanol (B145695), Methanol (B129727) arkat-usa.org | Water, Deep Eutectic Solvents nih.gov | Reduced toxicity and environmental impact. |

| Energy Source | Conventional Heating (reflux) researchgate.net | Microwave Irradiation wikipedia.org | Drastically reduced reaction times. |

| Catalyst | Stoichiometric amines (e.g., morpholine, triethylamine) arkat-usa.org | Heterogeneous nanocatalysts, catalyst-free (in water) nih.govresearchgate.net | Ease of separation, catalyst reusability, reduced waste. |

| Activation | Thermal | Ultrasound Sonification researchgate.net | Enhanced reaction rates under mild conditions. |

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability. youtube.com These benefits are particularly relevant for the Gewald synthesis, which can be exothermic and involve heterogeneous mixtures.

A future continuous-flow setup for the production of this compound could be envisioned as a multi-step process:

Reagent Delivery: Pumps would continuously introduce streams of the starting materials (e.g., a suitable ketone, methyl cyanoacetate (B8463686), and a solution of elemental sulfur with morpholine).

Mixing Zone: A micro-mixer would ensure the rapid and efficient mixing of the immiscible or viscous components, which is often a challenge in batch reactors. youtube.com

Reactor Coils: The mixture would flow through heated reactor coils. The precise temperature control and short residence time in the flow system can minimize the formation of byproducts and enhance selectivity. youtube.com The modular nature allows for multiple temperature zones if required for different stages of the reaction (e.g., initial Knoevenagel condensation followed by cyclization).

In-line Quenching and Collection: The product stream could be directly quenched, purified using in-line separation techniques, and collected, enabling an automated and on-demand synthesis. youtube.com

This approach not only promises higher productivity and purity but also allows for the safe handling of reactive intermediates. youtube.com

Integration of Machine Learning in Reaction Prediction and Optimization

The optimization of multicomponent reactions like the Gewald synthesis is a complex task with numerous variables, including temperature, reactant ratios, solvent, and catalyst concentration. Machine learning (ML) offers a powerful tool to navigate this high-dimensional space efficiently. beilstein-journals.orgnih.gov

Future research will likely leverage ML algorithms, such as Bayesian optimization, to accelerate the discovery of optimal conditions for synthesizing this compound. nih.govrsc.org The process involves:

Defining Parameters: Identifying the key variables that influence the reaction outcome (yield, purity).

Initial Data Collection: Running a small, well-chosen set of initial experiments.

Model Training: Using the initial data to train a surrogate model (e.g., a Gaussian process) that predicts reaction outcomes based on the input parameters. youtube.com

Iterative Optimization: The ML algorithm then suggests the next set of experimental conditions most likely to yield an improved result, minimizing the total number of experiments required to reach the optimum. youtube.com

This data-driven approach reduces the reliance on trial-and-error experimentation, saving time and resources while potentially uncovering non-intuitive reaction conditions that lead to superior outcomes. nih.gov

Table 2: Potential Machine Learning Optimization Parameters for the Synthesis of this compound

| Parameter Category | Specific Variable | Range/Type | Objective for Optimization |

|---|---|---|---|

| Continuous Variables | Temperature (°C) | 25 - 120 | Maximize yield, minimize byproducts |

| Residence Time (min) (in Flow) | 1 - 60 | Maximize productivity and selectivity | |

| Reactant Concentration (M) | 0.1 - 2.0 | Maximize conversion and space-time yield | |

| Categorical Variables | Solvent | Water, Ethanol, DMF, Toluene, etc. | Maximize yield and facilitate purification |

| Catalyst (if any) | None, Et3N, DBU, etc. | Identify most effective and green catalyst | |

| Ratio Variables | Methyl Cyanoacetate : Ketone | 0.8:1 - 1.5:1 | Optimize stoichiometry for highest yield |

| Sulfur : Ketone | 1:1 - 2:1 | Ensure complete sulfur incorporation |

Exploration of Novel Reactivity Patterns and Uncharted Chemical Space

While the Gewald reaction provides the core thiophene (B33073) structure, the resulting this compound is itself a versatile building block for further chemical exploration. Future research will focus on leveraging its inherent reactivity to access novel derivatives.

Functionalization of the Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could be explored to introduce new functional groups at the C4 or C5 positions, creating a library of derivatives with diverse electronic properties.

Modification of Existing Substituents: The methyl ester at the C3 position can be readily transformed. Saponification to the corresponding carboxylic acid, followed by amide coupling, would yield a range of carboxamides. researchgate.net The ester could also be reduced to a primary alcohol, opening up further synthetic possibilities.